Benz[a]anthracen-3-ol-d11: A Technical Guide for Researchers
Benz[a]anthracen-3-ol-d11: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benz[a]anthracen-3-ol-d11 is the deuterated form of Benz[a]anthracen-3-ol, a hydroxylated metabolite of the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene. Due to its isotopic labeling, Benz[a]anthracen-3-ol-d11 serves as a critical internal standard for the accurate quantification of benz[a]anthracene and its metabolites in various biological and environmental matrices.[1] Its structural similarity to carcinogenic PAHs also makes it a valuable tool in toxicological and carcinogenesis research, particularly in studies related to breast cancer.[2] This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and biological relevance of Benz[a]anthracen-3-ol-d11.
Data Presentation
Physicochemical Properties
Quantitative data for Benz[a]anthracen-3-ol-d11 is not extensively available in the public domain. However, the properties of its non-deuterated analog, Benz[a]anthracen-3-ol, and the parent compound, Benz[a]anthracene, provide a strong reference.
| Property | Benz[a]anthracen-3-ol-d11 | Benz[a]anthracen-3-ol | Benz[a]anthracene |
| Molecular Formula | C₁₈HD₁₁O[3] | C₁₈H₁₂O[4] | C₁₈H₁₂[4] |
| Molecular Weight | 255.36 g/mol [2] | 244.29 g/mol [4] | 228.29 g/mol [4] |
| Appearance | Pale Yellow Solid[2] | - | Colorless leaflets or plates with a greenish-yellow fluorescence[5][6] |
| Melting Point | - | - | 157-159 °C[7] |
| Boiling Point | - | - | 435 °C (sublimes)[7] |
| Water Solubility | - | Insoluble | Insoluble[7] |
| Storage Temperature | 2-8°C Refrigerator[2] | - | - |
Experimental Protocols
Quantitative Analysis of Benz[a]anthracene Metabolites using GC/MS with a Deuterated Internal Standard
This protocol outlines the general procedure for the analysis of hydroxylated PAHs in a biological sample using Benz[a]anthracen-3-ol-d11 as an internal standard.
a. Sample Preparation:
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Homogenize the biological tissue or fluid sample.
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Spike the homogenate with a known concentration of Benz[a]anthracen-3-ol-d11 solution.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., hexane:acetone mixture).[8]
-
Concentrate the organic extract under a gentle stream of nitrogen.
-
The extract may require a cleanup step using solid-phase extraction (SPE) with a silica gel cartridge to remove interfering substances.[8]
-
Reconstitute the final extract in a suitable solvent for GC/MS analysis.
b. GC/MS Instrumental Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless mode at a high temperature (e.g., 280°C).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C) to ensure elution of all analytes.
-
Carrier Gas: Helium at a constant flow rate.[9]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[8] Monitor characteristic ions for both the native analytes and Benz[a]anthracen-3-ol-d11.
-
Quantification: The concentration of the target analyte is determined by comparing its peak area to the peak area of the deuterated internal standard.
-
In Vitro Genotoxicity Assessment: The Comet Assay
This protocol describes a method to assess the DNA-damaging potential of Benz[a]anthracen-3-ol or other PAH metabolites.
a. Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., human lung epithelial cells) to approximately 80% confluency.
-
Expose the cells to various concentrations of the test compound (e.g., Benz[a]anthracen-3-ol) for a defined period (e.g., 24 hours). Include a negative (vehicle) control and a positive control (a known genotoxic agent). For metabolites requiring further activation, co-incubation with a metabolic activation system (e.g., S9 fraction) may be necessary.[10]
b. Comet Assay Procedure:
-
Harvest the cells by trypsinization and resuspend them in a low-melting-point agarose.
-
Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lyse the cells by immersing the slides in a high-salt lysis buffer. This removes cell membranes and histones, leaving behind the nucleoids containing the DNA.
-
Subject the DNA to alkaline electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet" tail.[10]
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate image analysis software (measuring parameters like tail length and tail intensity). An increase in comet tail parameters relative to the negative control indicates genotoxicity.[11]
Signaling Pathways and Experimental Workflows
Metabolic Activation of Benz[a]anthracene
Benz[a]anthracene is a pro-carcinogen that requires metabolic activation to exert its toxic effects. This process is primarily mediated by the Aryl Hydrocarbon Receptor (AHR) signaling pathway and subsequent enzymatic reactions catalyzed by cytochrome P450 enzymes.
Caption: Metabolic activation of Benz[a]anthracene via the AHR pathway.
As depicted, benz[a]anthracene enters the cell and binds to the cytosolic Aryl Hydrocarbon Receptor (AHR) complex.[12][13] This binding event causes the complex to translocate to the nucleus, where AHR dissociates from its chaperones and heterodimerizes with the AHR Nuclear Translocator (ARNT).[13] The AHR-ARNT complex then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of genes encoding for metabolic enzymes, most notably cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[12][14] These enzymes metabolize benz[a]anthracene into reactive epoxides, which can then be converted to dihydrodiols or rearrange to form phenols, such as Benz[a]anthracen-3-ol. Further oxidation of the dihydrodiols can lead to the formation of highly reactive diol-epoxides that can bind to DNA, forming adducts and potentially initiating carcinogenesis.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantification of benz[a]anthracene metabolites in a research setting.
Caption: Workflow for PAH metabolite analysis using a deuterated internal standard.
This workflow highlights the critical role of Benz[a]anthracen-3-ol-d11 as an internal standard. By adding a known amount of the deuterated standard at the beginning of the sample preparation process, any loss of the target analyte during the extraction, cleanup, and concentration steps can be accurately corrected for, leading to highly reliable quantitative results.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. BENZ[A]ANTHRACENE | Occupational Safety and Health Administration [osha.gov]
- 5. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BENZ[A]ANTHRACENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unexpected DNA damage caused by polycyclic aromatic hydrocarbons under standard laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
